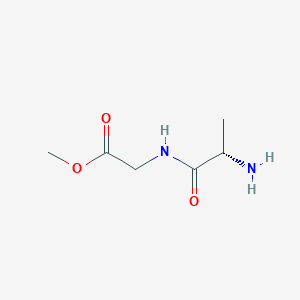

(S)-Methyl 2-(2-aminopropanamido)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPJFKYVJYBFH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551686 | |

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51513-59-8 | |

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Methyl 2 2 Aminopropanamido Acetate

Stereoselective Synthesis Strategies for Dipeptide Esters

The creation of the stereochemically pure dipeptide ester hinges on two critical stages: the synthesis of the chiral precursor, L-alanine, with high enantiomeric excess, and the subsequent formation of the peptide bond with glycine (B1666218) methyl ester without racemization.

Enantioselective Approaches to Chiral Precursors

The primary chiral building block for (S)-Methyl 2-(2-aminopropanamido)acetate is L-alanine. Several enantioselective methods have been developed for its synthesis, moving beyond classical resolution techniques to more efficient asymmetric syntheses.

One prominent industrial method for producing L-alanine involves the enzymatic decarboxylation of L-aspartate, catalyzed by aspartate 4-decarboxylase. This biocatalytic approach offers high enantioselectivity and operates under mild conditions. Chemical synthesis routes often employ asymmetric hydrogenation of prochiral precursors, such as α-acetamidoacrylic acid derivatives, using chiral rhodium or ruthenium phosphine (B1218219) catalysts. These methods can achieve high yields and excellent enantiomeric excess (ee). Another approach is the Strecker synthesis, which can be rendered asymmetric through the use of a chiral auxiliary or a chiral catalyst.

| Method | Key Features | Reported Yield | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Enzymatic Decarboxylation of L-Aspartate | Biocatalytic, high selectivity, mild conditions. | High | >99% |

| Asymmetric Hydrogenation | Uses chiral metal catalysts (e.g., Rh, Ru) with chiral ligands. | Generally >90% | Up to 99% |

| Asymmetric Strecker Synthesis | Involves the use of chiral auxiliaries or catalysts. | Variable | Variable, can be >95% |

Diastereoselective Peptide Bond Formation with Glycine Methyl Ester

The formation of the peptide bond between N-protected L-alanine and glycine methyl ester is a critical step where the stereochemical integrity of the alanine (B10760859) residue must be preserved. Since glycine is achiral, the primary concern is the prevention of racemization at the chiral center of the activated L-alanine.

Racemization can occur via the formation of an oxazolone (B7731731) intermediate, particularly when using highly activating coupling reagents or under basic conditions. The choice of the N-protecting group on L-alanine and the coupling methodology are crucial in minimizing this side reaction. Urethane-based protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), are known to suppress racemization compared to other acyl-type groups.

The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling reaction is a common strategy. These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone formation and subsequent racemization.

Optimization of Chiral Purity in Large-Scale Synthesis

Maintaining high chiral purity during the scale-up of dipeptide ester synthesis presents significant challenges. Factors such as reaction temperature, addition rates of reagents, and local concentrations can influence the extent of racemization. On a large scale, heat dissipation can be less efficient, potentially leading to localized temperature increases that can promote side reactions, including racemization.

To optimize chiral purity in large-scale synthesis, careful selection of coupling reagents that have a low propensity for inducing racemization is essential. Furthermore, precise control over reaction parameters through automated process control systems is crucial. In-process monitoring of chiral purity using techniques such as chiral High-Performance Liquid Chromatography (HPLC) allows for real-time assessment and adjustment of reaction conditions to minimize the formation of the undesired D-enantiomer. The choice of base in the coupling reaction is also critical; sterically hindered non-nucleophilic bases are preferred to minimize base-catalyzed racemization. google.comacs.org

Classical and Modern Peptide Coupling Techniques for L-Alanylglycine Methyl Ester

The formation of the amide bond in L-Alanylglycine methyl ester can be achieved through both solution-phase and solid-phase synthesis methodologies, each with its own set of advantages and challenges.

Solution-Phase Synthetic Routes and Their Efficiency

Solution-phase peptide synthesis (SPPS) is a well-established method for the preparation of dipeptides. This approach involves the coupling of N-protected L-alanine with glycine methyl ester in a suitable solvent, followed by deprotection. The efficiency of the coupling step is highly dependent on the choice of the coupling reagent.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used activating agents. nih.gov However, they can lead to the formation of N-acylurea byproducts, which can be difficult to remove, and can also promote racemization. The addition of HOBt mitigates these issues. More modern coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), offer higher efficiency, faster reaction times, and lower levels of racemization. core.ac.uk

| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Formation of an O-acylisourea intermediate. | Cost-effective. | N-acylurea byproduct formation, potential for racemization. |

| Phosphonium Salts | BOP, PyBOP | Formation of an active ester. | High efficiency, low racemization. | Formation of carcinogenic byproducts (HMPA from BOP). |

| Uronium/Aminium Salts | HBTU, HATU | Formation of an active ester. | Fast reaction times, high yields, low racemization. | Higher cost compared to carbodiimides. |

The purification of the final product in solution-phase synthesis is typically achieved through extraction and crystallization or chromatography, which can be labor-intensive, especially for larger peptides. However, for a simple dipeptide like L-Alanylglycine methyl ester, crystallization can often provide a highly pure product.

Adaptations and Performance in Solid-Phase Peptide Synthesis Contexts

Solid-phase peptide synthesis (SPPS) offers a streamlined approach where the growing peptide chain is anchored to an insoluble resin support. google.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.

For the synthesis of this compound, the glycine methyl ester would first be attached to a suitable resin. However, since the final product is a methyl ester, a more common approach would be to assemble the dipeptide on the resin and then cleave it from the support in the presence of methanol (B129727) to form the methyl ester. Alternatively, a pre-loaded glycine resin can be used, and the final dipeptide acid can be esterified after cleavage.

The choice of resin and linker is crucial in SPPS. For the synthesis of a C-terminal ester, a resin such as 2-chlorotrityl chloride resin is often employed, as it allows for the cleavage of the peptide from the resin under mild acidic conditions, which can be followed by esterification. Wang resin is another common choice for the synthesis of peptide acids, which can then be esterified post-cleavage.

While SPPS is highly efficient for longer peptides, for a simple dipeptide, the overhead of resin loading and cleavage might make solution-phase synthesis more practical, especially on a large scale. However, the ease of automation and purification in SPPS makes it an attractive option for the rapid synthesis of many different dipeptides in a research setting. Side reactions such as diketopiperazine formation can be a concern at the dipeptide stage on the resin, especially with certain amino acid sequences, but this is generally less of an issue for the Ala-Gly sequence. peptide.com

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Scalability | More readily scalable to large quantities. | Can be scaled, but may be less cost-effective for very large quantities. |

| Purification | Extraction, crystallization, or chromatography; can be labor-intensive. | Simple filtration and washing between steps; final purification required. |

| Reaction Conditions | Requires careful control to drive reactions to completion. | Excess reagents can be used to ensure high coupling efficiency. |

| Automation | Less amenable to full automation. | Easily automated. |

| Overall Efficiency for Dipeptides | Can be very efficient, especially if the product crystallizes easily. | May be less efficient due to additional resin loading and cleavage steps. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of dipeptides and their derivatives, such as this compound, has traditionally relied on methods that often involve hazardous solvents and reagents. A conventional laboratory synthesis might involve the coupling of a protected L-alanine derivative with a glycine methyl ester in solvents like methylene (B1212753) chloride, followed by deprotection steps, potentially using catalytic hydrogenation. chemicalbook.com Such processes can generate significant chemical waste and have a considerable environmental impact.

In response, modern synthetic chemistry is increasingly guided by the principles of green chemistry to develop more sustainable and environmentally benign processes. The application of these principles to the synthesis of this compound focuses on several key areas: the use of greener solvents, energy efficiency, and atom economy.

Sustainable Solvents and Reaction Conditions: A primary focus of green peptide synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). Research has identified several greener alternatives that are viable for peptide coupling and synthesis. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being employed as more sustainable options. Furthermore, the use of water-based systems or other environmentally friendly solvents like ethanol (B145695) can significantly reduce hazardous waste and improve laboratory safety.

Energy consumption is another critical factor. Microwave-assisted synthesis has emerged as a valuable tool, often reducing reaction times from hours to minutes, which decreases energy usage and can improve reaction yields and product purity.

Below is a comparative table of solvents used in peptide synthesis, highlighting the properties of green alternatives versus traditional solvents.

| Solvent | Type | Key Properties & Considerations |

| Dichloromethane (DCM) | Traditional | Effective for many organic reactions but is a suspected carcinogen and environmentally persistent. |

| N,N-Dimethylformamide (DMF) | Traditional | Widely used due to excellent solvating properties, but is a reproductive toxin and has a high boiling point, making removal energy-intensive. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources (e.g., corncobs), has a higher boiling point than THF, and is less miscible with water, aiding separation. |

| Ethyl Acetate | Green Alternative | A bio-based solvent with a favorable environmental profile, often used in coupling reactions and for precipitation. |

| Water | Green Alternative | The ultimate green solvent; its use in solid-phase peptide synthesis is an area of active research, often requiring specialized protecting groups. nih.gov |

Advanced Isolation and Purification Techniques for Chiral Purity Assessment

The biological function of peptides is intrinsically linked to their stereochemistry. For this compound, ensuring the chiral integrity of the L-alanine residue is paramount, as the presence of the corresponding (R)-enantiomer can drastically alter its properties. nih.gov Racemization can occur during synthesis, making the precise determination of enantiomeric purity a critical aspect of quality control. nih.govthieme-connect.de A variety of advanced analytical techniques are employed for both the purification of the final product and the rigorous assessment of its chiral purity.

High-Resolution Chromatographic Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the high-resolution purification of synthetic peptides. This technique separates the target peptide from impurities based on hydrophobicity. For this compound, a C18 stationary phase with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), would be employed to achieve high purity.

Chiral Purity Assessment: Determining the enantiomeric purity (or enantiomeric excess, ee) requires specialized chiral separation methods, as enantiomers possess identical physical properties in an achiral environment. nih.gov

Direct Chiral Chromatography: This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For amino acid esters, polysaccharide-based or macrocyclic antibiotic-based (e.g., CHIROBIOTIC) CSPs are effective. Techniques like Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO2 as the primary mobile phase, can offer faster and higher-resolution separations compared to traditional HPLC.

Gas Chromatography (GC): Chiral GC, often coupled with mass spectrometry (GC-MS), is another powerful tool. The peptide is typically hydrolyzed back to its constituent amino acids, which are then derivatized to make them volatile before injection onto a chiral GC column for separation and quantification. scite.ai

Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and requires minimal sample volume. By adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the background electrolyte, the enantiomers of the dipeptide can be resolved based on their differential mobility in the electric field. scite.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a separative technique, it can be used to determine enantiomeric purity by adding a chiral solvating agent (CSA) to the sample. libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum (typically ¹H NMR) to be chemically shifted to different frequencies, allowing for their integration and quantification. libretexts.org

The following table summarizes these advanced techniques for chiral purity assessment.

| Technique | Principle | Application to this compound |

| Chiral HPLC/UPC² | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Direct analysis of the dipeptide ester to separate and quantify the (S)- and (R)-forms. |

| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral column. scite.ai | Analysis after hydrolysis to determine the enantiomeric ratio of the alanine constituent. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. scite.ai | High-efficiency separation of the intact dipeptide ester enantiomers. |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. libretexts.org | Quantification of the enantiomeric ratio in solution without physical separation. |

Chemical Reactivity and Derivatization of S Methyl 2 2 Aminopropanamido Acetate

Amine Reactivity and Functional Group Transformations

The primary amine of the N-terminal alanine (B10760859) residue in (S)-Methyl 2-(2-aminopropanamido)acetate is a key site for a variety of chemical reactions. Its nucleophilic nature allows for the formation of new carbon-nitrogen bonds, which is fundamental to many derivatization strategies.

Nucleophilic Addition Reactions of the Primary Amine

The primary amine of L-Alanylglycine methyl ester can act as a nucleophile and participate in addition reactions with electrophilic species. A common example of this is the nucleophilic addition to a carbonyl group. In this type of reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo further reactions depending on the nature of the electrophile and the reaction conditions. These reactions are fundamental in the synthesis of various derivatives and in the elongation of peptide chains.

Formation of Schiff Bases and Subsequent Transformations

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This condensation reaction typically proceeds through a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond of the Schiff base.

A notable example is the reaction of D,L-alanylglycine with 4-formylpyridine. In this reaction, an equilibrium is established between the reactants and the aldimine (Schiff base). cdnsciencepub.com This aldimine can then undergo a prototropic shift to form a more stable ketimine. cdnsciencepub.com This transformation is a key step in transamination reactions. The rate of this conversion is influenced by pH and the presence of buffers. cdnsciencepub.com For instance, in the reaction with 4-formylpyridine, the conversion of the aldimine to the ketimine is observed to be dependent on the concentration of the DABCO buffer at a pH range of 8.2 to 10.1. cdnsciencepub.com

Ester Hydrolysis and Transesterification Pathways

The methyl ester group at the C-terminus of the glycine (B1666218) residue is susceptible to both hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond and are important for modifying the C-terminus of the dipeptide.

Ester hydrolysis, the cleavage of the ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. In the context of peptide chemistry, this reaction is often used to deprotect the C-terminus, allowing for subsequent coupling reactions to extend the peptide chain.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For peptide esters, this can be achieved under various conditions. For instance, protected peptide esters can undergo transesterification in methanol (B129727) in the presence of calcium acetate (B1210297). nih.gov This method has been shown to be effective for various di- and tripeptide derivatives. nih.gov The reaction proceeds through a catalytic complex involving the peptide derivative and Ca2+ ions, which facilitates the exchange of the ester group. nih.gov

Elongation of Peptide Chains and Functionalization of the Dipeptide Core

This compound serves as a valuable starting material for the synthesis of larger peptides. The N-terminal amine can be coupled with an N-protected amino acid to form a tripeptide. This process, known as peptide chain elongation, is a fundamental strategy in peptide synthesis. For example, L-aspartyl-D-alanyl tripeptides have been synthesized by incorporating various α-amino acid methyl esters at the C-terminus. nih.gov

Furthermore, the dipeptide core can be functionalized at different positions. The N-terminus is a common site for modification. Selective N-terminal functionalization can be achieved through various methods, including reductive amination with aldehydes. nih.gov This allows for the introduction of a wide range of functional groups. Modification of the glycine residue within the dipeptide can also be accomplished, although this is generally more complex and often requires specific synthetic strategies.

Mechanistic Studies of Derivatization Reactions Involving L-Alanylglycine Methyl Ester

The study of the mechanisms of derivatization reactions involving L-Alanylglycine methyl ester provides valuable insights into the factors that control the reactivity and outcome of these transformations. Kinetic analysis is a powerful tool for elucidating these mechanisms.

Kinetic Analysis of Amino Acid Addition Reactions (e.g., to 4-formylpyridine)

The reaction of D,L-alanylglycine with 4-formylpyridine has been studied using nuclear magnetic resonance spectroscopy to follow the time dependence of the different species involved. cdnsciencepub.com The initial step is the formation of a carbinolamine, which is in equilibrium with the starting materials and the aldimine (Schiff base). The equilibrium constant for this addition step has been determined. cdnsciencepub.com

The subsequent conversion of the aldimine to the ketimine is a slower process and its rate has been shown to be dependent on the pH and the concentration of a general base catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). cdnsciencepub.com The rate constants for this prototropic shift have been measured at different pH values and buffer concentrations. cdnsciencepub.com It was observed that the uncharged α-amide of alanylglycine leads to a significant increase in the rate of the prototropic shift compared to the α-carboxylate anion of alanine. cdnsciencepub.com

Below is a table summarizing the kinetic data for the formation of the ketimine from the reaction of D,L-alanylglycine (AGY) and 4-formylpyridine (FPY) at 30°C. cdnsciencepub.com

| pH | [DABCO] (M) | [FPY] (M) | k_obs (min⁻¹) |

| 8.2 | 0.800 | 0.416 | 0.012 |

| 8.7 | 0.800 | 0.416 | 0.035 |

| 9.2 | 0.800 | 0.416 | 0.098 |

| 9.7 | 0.800 | 0.416 | 0.23 |

| 10.1 | 0.800 | 0.416 | 0.41 |

Strategic Applications of S Methyl 2 2 Aminopropanamido Acetate As a Chiral Building Block

Precursor in Complex Molecule Synthesis

The L-alanylglycine backbone of (S)-Methyl 2-(2-aminopropanamido)acetate is a recurring motif in various biologically active compounds. The use of this dipeptide ester as a starting material offers an efficient route to such complex molecules, preserving the crucial (S)-stereochemistry from the outset and simplifying the synthetic pathway.

Many natural products, particularly those of peptidic or alkaloidal nature, contain short amino acid sequences that are essential for their biological function. The Ala-Gly sequence is one such common structural unit. Synthesizing analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

| Natural Product Class | Representative Dipeptide Motif | Potential Application of Analogue |

| Cyclic Depsipeptides | Ala-Gly-Ser | Antibacterial, Antiviral |

| Marine Alkaloids | Phe-Ala-Gly | Anticancer, Antifungal |

| Fungal Metabolites | Val-Ala-Gly | Immunosuppressive |

This table showcases examples of natural product classes where the Ala-Gly motif is present. Analogues of these compounds can be synthesized using this compound as a key building block.

While peptides are excellent candidates for drug discovery due to their high specificity, their therapeutic use is often limited by poor metabolic stability (i.e., degradation by proteases) and low cell permeability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance their drug-like properties.

The scaffold of this compound is well-suited for creating peptidomimetics. The inherent chirality is maintained while the amide bond, a primary target for enzymatic degradation, can be chemically modified. For instance, the amide carbonyl can be reduced to a methylene (B1212753) group to form a pseudo-peptide with an amine linker, which is resistant to proteolysis. Furthermore, the synthesis can be carried out using racemization-free coupling reagents to ensure that the stereochemical integrity of the chiral center is preserved throughout the synthetic sequence. researchgate.netrsc.org

| Modification Type | Target Structure on Ala-Gly Backbone | Resulting Property |

| Reduced Amide Bond | -C(O)NH- → -CH₂NH- | Increased resistance to proteolysis |

| N-Methylation | -C(O)NH- → -C(O)N(CH₃)- | Enhanced membrane permeability |

| α-Azido Substitution | At Glycine (B1666218) α-carbon | Introduction of a bioorthogonal handle |

| Ester to Amide Conversion | -COOCH₃ → -CONHR | Altered solubility and H-bonding |

This interactive table illustrates common peptidomimetic modifications that can be applied to the this compound scaffold to improve its pharmacological properties.

Role in the Controlled Synthesis of Oligopeptides and Polypeptides

Beyond its use in small molecule synthesis, this compound is a valuable tool for constructing larger peptidic and polymeric structures with controlled architectures.

In solid-phase peptide synthesis (SPPS), peptides are typically assembled by the sequential addition of single, N-α-protected amino acids. However, certain sequences can be difficult to synthesize due to steric hindrance or on-resin aggregation, leading to low yields. A powerful strategy to overcome this is the use of pre-formed "dipeptide blocks."

After N-terminal protection (e.g., with an Fmoc group) and saponification of its methyl ester to the free carboxylic acid, the resulting N-Fmoc-L-alanylglycine can be used as a dipeptide block in SPPS. Incorporating two amino acid residues in a single coupling step can disrupt aggregation-prone sequences and improve the synthesis of long or complex peptides.

This compound can function as a bifunctional initiator for the Ring-Opening Polymerization (ROP) of various cyclic monomers. nih.govrsc.org The primary amine of the dipeptide ester can nucleophilically attack a cyclic monomer, such as a lactone, lactide, or an N-carboxyanhydride (NCA), initiating polymerization. enamine.net

This process results in the formation of well-defined polymers, such as polyesters or polypeptides, with the dipeptide unit covalently attached at one end of the chain. This method allows for the synthesis of polymer-peptide hybrids with specific biological functionalities imparted by the terminal dipeptide. The chirality of the alanine (B10760859) residue is retained, making it possible to create stereoregular polymers with potential applications in biomaterials and drug delivery.

| Monomer | Initiating Group | Resulting Polymer | Potential Application |

| L-Lactide | Amine or Hydroxyl | Poly(L-lactide)-block-Ala-Gly | Biodegradable materials, tissue scaffolding |

| ε-Caprolactone | Amine or Hydroxyl | Poly(caprolactone)-block-Ala-Gly | Drug delivery vehicles |

| γ-Benzyl-L-glutamate-NCA | Primary Amine | Poly(γ-benzyl-L-glutamate)-block-Ala-Gly | Self-assembling biomaterials, hydrogels |

This table provides examples of polymers that can be synthesized via Ring-Opening Polymerization using this compound as an initiator.

Utilization as a Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

The development of effective chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Amino acids and short peptides are excellent sources of chirality and have been widely used as scaffolds for the design of novel ligands. nih.govresearchgate.net

This compound can be readily modified to serve as a precursor to a chiral ligand. For example, reduction of the methyl ester to the corresponding primary alcohol creates a bidentate N,O-scaffold. Further modification of the N-terminal amine, for instance by introducing phosphine (B1218219) or pyridine (B92270) moieties, can yield tridentate ligands capable of coordinating with various transition metals (e.g., Rhodium, Iridium, Copper). chemicalbook.com

These custom-designed ligands create a chiral environment around the metal center, enabling it to catalyze reactions with high stereoselectivity. Research on L-alanine-derived ligands has demonstrated their effectiveness in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high yields and excellent enantiomeric excess. nih.gov The dipeptide structure of Methyl L-alanylglycinate offers additional conformational rigidity and points of diversity for fine-tuning the ligand's steric and electronic properties to optimize catalytic performance.

| Ligand Precursor | Metal | Catalytic Reaction | Achieved Enantiomeric Excess (e.e.) |

| L-Alanine derivative | Zn | Alkyl addition to aldehyde | >95% |

| Dipeptide phosphine | Cu | Conjugate addition | >98% |

| Pseudo-dipeptide | Ru | Ketone reduction | >90% |

This table presents data from studies using ligands derived from L-alanine or dipeptides, illustrating the potential of such scaffolds, including those derivable from this compound, in asymmetric catalysis. Data is representative of the field. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as an intermediate in the synthesis of glycoconjugates and related derivatives such as N-Acetylmuramoylamides.

While the synthesis of glycoconjugates and muramyl dipeptide (MDP) analogs are well-documented fields, with various chiral building blocks and synthetic strategies employed, the specific application of this compound in this context is not described in the reviewed literature.

Therefore, the requested article section on the "" focusing on its role as an "Intermediate in the Synthesis of Glycoconjugates and Related Derivatives (e.g., N-Acetylmuramoylamides)" cannot be generated with scientific accuracy at this time.

Advanced Spectroscopic and Structural Elucidation of S Methyl 2 2 Aminopropanamido Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the primary structure of (S)-Methyl 2-(2-aminopropanamido)acetate. The spectra provide characteristic signals for each unique proton and carbon atom in the molecule, with their chemical shifts (δ) being indicative of their electronic environment.

In a typical ¹H NMR spectrum, the protons of the alanine (B10760859) methyl group would appear as a doublet, due to coupling with the adjacent methine proton. The methine proton itself would present as a quartet. The methylene (B1212753) protons of the glycine (B1666218) residue would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent amide proton. The methyl ester protons would be observed as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the amide and ester groups, the alpha-carbons of both amino acid residues, the alanine methyl carbon, and the ester methyl carbon. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Alanine CH₃ | ~1.3 | ~18 | Doublet |

| Alanine α-CH | ~3.8 | ~50 | Quartet |

| Glycine α-CH₂ | ~3.7-3.8 | ~45 | Multiplet |

| Ester OCH₃ | ~3.7 | ~52 | Singlet |

| Amide C=O | - | ~169 | - |

| Ester C=O | - | ~166 | - |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, a cross-peak would be observed between the alanine methyl protons and the alanine α-methine proton, confirming their direct connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. mdpi.comnih.gov It would definitively link the proton signals of the alanine methyl, alanine α-methine, glycine α-methylene, and ester methyl groups to their corresponding carbon signals.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. chemicalbook.combiorxiv.orgmdpi.com For this compound (C₆H₁₂N₂O₃), the expected exact mass can be calculated and compared to the experimental value, typically with a very high degree of accuracy (within a few parts per million).

Tandem mass spectrometry (MS/MS) experiments provide further structural information through the analysis of fragmentation patterns. nih.gov Upon collision-induced dissociation, the molecule will break at its weakest bonds, primarily the amide and ester linkages. Characteristic fragment ions would include the loss of the methoxy (B1213986) group, the loss of the entire methyl ester group, and cleavage of the peptide bond, leading to the formation of alanyl and glycyl fragment ions. Analyzing these fragments helps to confirm the sequence of the amino acid residues. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₃N₂O₃⁺ | 161.0875 |

| [M+Na]⁺ | C₆H₁₂N₂O₃Na⁺ | 183.0694 |

Note: m/z refers to the mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to:

N-H stretching of the primary amine and the secondary amide, typically in the region of 3200-3400 cm⁻¹.

C-H stretching of the methyl and methylene groups, usually observed between 2850-3000 cm⁻¹.

C=O stretching of the ester and amide groups. The ester carbonyl typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the amide carbonyl (Amide I band, around 1630-1680 cm⁻¹). sapub.org

N-H bending (Amide II band) around 1510-1570 cm⁻¹.

C-O stretching of the ester group.

These techniques provide a rapid and non-destructive method for confirming the presence of the key functional groups within the dipeptide ester. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rasayanjournal.co.in By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.netnih.gov

This technique would provide unambiguous confirmation of the molecular connectivity and the relative stereochemistry of the chiral center at the alanine residue. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice, including the planarity of the peptide bond and the orientation of the side chains and the ester group. mdpi.com The crystal structure would also detail any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Conformational Studies

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are highly sensitive to the stereochemistry and conformation of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

For a chiral molecule like this compound, the CD spectrum would show characteristic bands related to the electronic transitions of the amide and ester chromophores. The sign and magnitude of these CD signals are dependent on the absolute configuration of the chiral center and the secondary structure (conformation) of the peptide backbone. nih.gov

CD spectroscopy is therefore a powerful tool for:

Confirming the stereochemical purity: The spectrum of the (S)-enantiomer would be a mirror image of the spectrum of the (R)-enantiomer.

Studying conformational changes: Changes in the solvent, temperature, or pH can induce conformational changes in the peptide, which would be reflected in the CD spectrum.

This technique is particularly valuable for studying the solution-state conformation of the dipeptide, providing complementary information to the solid-state structure obtained from X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Investigations of L Alanylglycine Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine molecular geometries, orbital energies, and charge distributions.

For dipeptides and their derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are widely used to investigate equilibrium geometries and bonding features. nih.gov Calculations performed with appropriate basis sets, such as 6-311+G**, can provide a detailed picture of the molecule's electronic landscape. nih.gov Key properties derived from these calculations include:

Optimized Molecular Geometry: Quantum calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For L-alanylglycine, calculations have shown that the peptide group can be non-planar. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and intramolecular bonding. nih.gov For instance, NBO analysis can confirm the presence and strength of hydrogen bonds by quantifying the interaction energy between donor and acceptor orbitals. nih.gov

Relative Energetics: Different conformers of the molecule can be computationally modeled, and their relative energies calculated to predict the most stable forms. For the related alanine (B10760859) dipeptide, high-level calculations have been used to determine the stability order of its various conformers, such as C7eq, C5, and C7ax. researchgate.net These energies are critical for understanding the conformational preferences of the peptide backbone.

Table 1: Representative Data from Quantum Chemical Calculations on Dipeptide Systems Note: This table is illustrative of the types of data generated from quantum chemical calculations on dipeptide models like alanine dipeptide, as specific values for the methyl ester are not broadly published.

| Property | Description | Typical Method |

|---|---|---|

| Relative Energy (kcal/mol) | Energy of a conformer relative to the most stable one. | MP2/aug-cc-pVDZ |

| HOMO-LUMO Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-311+G |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | B3LYP/6-311+G |

| NBO Charge on Carbonyl Oxygen | Partial atomic charge calculated via Natural Bond Orbital analysis. | B3LYP/6-311+G** |

Conformational Analysis and Molecular Dynamics Simulations of the Dipeptide

The biological function and physical properties of peptides are intrinsically linked to their three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The conformational landscape of dipeptides is often described by the Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). researchgate.net Computational methods can generate this plot by systematically rotating these bonds and calculating the energy of each resulting conformation. researchgate.net This analysis reveals several low-energy conformations stabilized by intramolecular hydrogen bonds, such as:

C7 (γ-turn): A seven-membered ring formed by a hydrogen bond between the C=O of the i-th residue and the N-H of the i+1 residue.

C5 (β-turn): A five-membered ring formed by a hydrogen bond. researchgate.net

While quantum chemical calculations provide static pictures of these conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govnih.gov In MD simulations, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms described by a force field. nih.gov These simulations can reveal:

Conformational Equilibria: MD can show how the dipeptide samples different conformations and the relative populations of each state in various environments, such as in the gas phase or in aqueous solution. acs.org

Solvent Effects: Explicit solvent models in MD simulations allow for the study of how interactions with water molecules influence the peptide's conformational preferences.

Time Scales of Motion: Simulations can track the time it takes for transitions between different conformational states, providing insight into the molecule's flexibility.

Recent studies on similar peptides show that even advanced polarizable force fields may not perfectly reproduce experimental conformational distributions, highlighting the ongoing development in this area. nih.govresearchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental quantum mechanical principles. These theoretical spectra are invaluable for interpreting and assigning experimental data.

For L-alanylglycine and its derivatives, vibrational spectroscopy (Infrared and Raman) is a key area where theoretical calculations are applied. The process typically involves:

Geometry Optimization: The molecule's equilibrium geometry is first calculated using a method like DFT. nih.gov

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are computed. This involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov

Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. nih.gov

Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of complex experimental spectra. nih.gov For example, the position of the N-H stretching frequency can indicate the presence and strength of hydrogen bonding. nih.gov Similarly, the amide I band, which is sensitive to the peptide's secondary structure, can be analyzed computationally. nih.gov More advanced computational approaches, including machine learning models, are also being developed to predict spectroscopic properties with greater speed and accuracy. researchgate.net

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for L-Alanylglycine Source: Adapted from data on L-alanylglycine, illustrating the typical agreement between theory and experiment. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3170 | 3165 | NH₃⁺ asymmetric stretch |

| ν(C=O) | 1670 | 1674 | Amide I (C=O stretch) |

| δ(N-H) | 1590 | 1588 | Amide II (N-H bend) |

| ν(C-N) | 1240 | 1236 | Amide III (C-N stretch) |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are essential for exploring the pathways of chemical reactions, including those involving dipeptides like L-Alanylglycine methyl ester. These studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A key goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. mit.edu The process involves:

Proposing a Mechanism: A plausible reaction pathway is hypothesized, for example, the hydrolysis of the methyl ester or the cleavage of the peptide bond.

Locating the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface corresponding to the TS. Methods like DFT (e.g., M06-2X) are commonly used for this purpose. mdpi.com

Verifying the Transition State: A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is a primary determinant of the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to trace the reaction path downhill from the TS to ensure that it connects the intended reactants and products. researchgate.net

Recently, machine learning techniques have emerged as a powerful tool to accelerate the discovery of transition state structures, which can be a time-consuming process with traditional quantum chemistry methods. mit.edu

Ligand-Protein Docking Simulations for In Vitro Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.com For a dipeptide ester, docking simulations can predict how it might interact with a specific protein target, providing hypotheses about its potential biological activity.

The docking process generally consists of two main steps:

Sampling: A search algorithm explores a vast number of possible binding poses of the ligand within the protein's binding site. This includes translating and rotating the ligand and exploring its conformational flexibility. nottingham.ac.uk

Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., binding free energy). nottingham.ac.uk The poses are then ranked, with the top-ranked poses representing the most likely binding modes.

While docking is a powerful tool for virtual screening and hypothesis generation, its accuracy can be limited by factors like the rigidity of the protein model and the approximations in the scoring function. nottingham.ac.uk To address this, the results of docking are often refined using more rigorous methods. A common follow-up procedure is to take the top-ranked docking poses and run MD simulations of the protein-ligand complex. nih.gov These simulations allow both the protein and the ligand to be fully flexible, providing a more realistic and dynamic picture of the binding event and helping to improve the accuracy of the predicted binding mode. nih.gov

Enzymatic Transformations and in Vitro Biochemical Research of S Methyl 2 2 Aminopropanamido Acetate

Substrate Recognition and Binding Studies by Peptidases (in vitro)

The recognition and binding of a substrate by a peptidase are governed by the specific stereochemical and physicochemical properties of both the substrate and the enzyme's active site. For a dipeptide ester like L-Alanylglycine methyl ester, key features for recognition include the N-terminal amino acid (L-alanine), the peptide bond, and the C-terminal methyl-esterified glycine (B1666218).

Peptidases exhibit a high degree of specificity. For instance, the specificity of the metalloendopeptidase thermolysin is significantly influenced by the hydrophobicity and sequence of amino acids in a dipeptide substrate. chinesechemsoc.org Studies on various dipeptide substrates have shown that thermolysin's active site preferentially binds substrates with a hydrophilic amino acid at the first residue (P1 position) and a hydrophobic amino acid at the second (P1' position). chinesechemsoc.org While L-Alanylglycine methyl ester does not perfectly fit this optimal pattern, its components (Alanine and Glycine) are among the amino acids that peptidases can recognize. The apparent specificity of thermolysin has been evaluated for various amino acids, indicating its capability to hydrolyze a range of peptide bonds. nih.gov

Similarly, aspartic proteases like pepsin recognize and bind substrates based on the characteristics of the amino acid residues near the scissile peptide bond. The binding cleft of pepsin can accommodate several residues, and the efficiency of binding and subsequent cleavage is sensitive to the nature of these residues. Studies on the pepsin-catalyzed hydrolysis of neutral dipeptides demonstrate the enzyme's ability to bind and process small peptide substrates. nih.gov The presence of an ester group at the C-terminus, as in L-Alanylglycine methyl ester, can also influence the binding affinity compared to a free carboxyl group.

The table below summarizes key peptidases and the general substrate characteristics that are relevant for the recognition of dipeptide esters like (S)-Methyl 2-(2-aminopropanamido)acetate.

| Enzyme Family | Example Enzyme | General Substrate Recognition Features |

| Metalloendopeptidases | Thermolysin | Prefers hydrophobic residues at the P1' position; substrate binding and catalytic efficiency are correlated with hydrophobicity and amino acid sequence. chinesechemsoc.org |

| Aspartic Proteases | Pepsin | Active site cleft accommodates multiple residues; specificity is influenced by the amino acid side chains adjacent to the cleavage site. nih.gov |

| Serine Proteases | Trypsin | Shows specificity for substrates with extended aminoacyl groups, with binding occurring at subsites adjacent to the active site. nih.govresearchgate.net |

| Dipeptidyl Peptidases | DPP7 | Prefers hydrophobic P1 residues but can show expanded substrate specificity to include residues like Glycine and Alanine (B10760859). nih.gov |

Enzymatic Cleavage Mechanisms and Kinetics (in vitro)

Once the substrate is bound, the peptidase catalyzes the cleavage of the peptide bond. The mechanism of cleavage is characteristic of the enzyme class. For instance, thermolysin, a metalloprotease, utilizes a zinc ion in its active site to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond. ebi.ac.uk Aspartic proteases like pepsin use a pair of aspartate residues in the active site to activate a water molecule for the same purpose. rsc.org

For the hydrolysis of dipeptide esters, both the peptidase and the esterase activities can be relevant. The primary reaction is the hydrolysis of the amide bond linking the alanine and glycine residues. The ester group may or may not be hydrolyzed, depending on the specific enzyme and reaction conditions. Kinetic studies on various peptide substrates with enzymes like trypsin and pepsin have shown that modifications, such as extending the aminoacyl chain or the nature of the C-terminal group, can significantly alter the kinetic parameters. nih.govnih.govresearchgate.net

The table below illustrates the key kinetic parameters used to describe the enzymatic cleavage of peptide substrates. While specific values for the pepsin-catalyzed hydrolysis of L-Alanylglycine methyl ester have been determined in detailed studies, the following table provides a general framework for such data.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Pepsin | L-Alanylglycine methyl ester | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources |

| Trypsin | N-acetyl-glycyl-L-lysine methyl ester | Specific values depend on experimental conditions | Specific values depend on experimental conditions | Specific values depend on experimental conditions |

| Thermolysin | Z-Arg-Phe-OMe | Specific values depend on pH and conditions | Specific values depend on pH and conditions | Specific values depend on pH and conditions |

Role as an In Vitro Substrate or Product in Defined Biochemical Pathways

A comprehensive literature search did not yield specific studies where this compound is explicitly used as an in vitro substrate or is identified as a product within a defined biochemical pathway. While cell-free metabolic engineering platforms enable the rapid assembly and testing of biosynthetic enzymes and pathways in vitro nih.gov, and dipeptides are central to many metabolic processes, specific research detailing the role of L-Alanylglycine methyl ester in these reconstructed systems is not prominently documented in the available literature.

Biocatalytic Synthesis of Related Compounds Using L-Alanylglycine Methyl Ester

Biocatalysis leverages enzymes to perform chemical transformations, often with high specificity and under mild conditions. americanpeptidesociety.org Dipeptides and their derivatives can be valuable starting materials or intermediates in the synthesis of more complex molecules, such as biologically active peptides or peptide-based hydrogels. asm.orgresearchgate.net For example, aminopeptidases have been used for the synthesis of various dipeptides using aminoacyl methyl esters as acyl acceptors. asm.org

However, a detailed review of the scientific literature did not reveal specific examples of the use of this compound as a precursor or substrate in the biocatalytic synthesis of other related compounds. While the general principles of using peptide esters in enzyme-catalyzed synthesis are well-established nih.gov, direct applications involving L-Alanylglycine methyl ester are not described in the provided sources.

Future Directions and Emerging Research Avenues Pertaining to S Methyl 2 2 Aminopropanamido Acetate

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of dipeptides like L-Alanyl-glycine and their subsequent esterification often involves multi-step processes with protecting groups and coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). quimicaorganica.org These classical methods, while effective, can be inefficient in terms of atom economy and waste generation. The future of synthesizing (S)-Methyl 2-(2-aminopropanamido)acetate and related compounds lies in the development of greener, more direct, and catalytically driven methodologies.

One promising avenue is the use of heterogeneous nanocatalysts. Recent research has demonstrated the design of magnetic core-shell nanocatalysts, such as Fe₃O₄@SiO₂ functionalized with a thio-aza compound, that can efficiently catalyze the formation of amide bonds between amino acids. nih.gov These catalysts offer significant advantages, including high yields, mild reaction conditions, and easy separation from the reaction mixture using an external magnet, which simplifies purification and allows for catalyst recycling. nih.gov The adaptation of such systems for the direct condensation of L-alanine with a glycine (B1666218) methyl ester could represent a significant leap in efficiency.

Another area of exploration is enzymatic synthesis. Enzymes like d-aminopeptidase (DAP) have been shown to polymerize D-alanine ethyl ester under aqueous conditions, a process that could be adapted for stereospecific dipeptide synthesis. nih.gov Computational studies of such enzymatic reactions help in understanding the energetic barriers for aminolysis versus hydrolysis, paving the way for optimizing conditions to favor peptide bond formation. nih.gov The development of engineered enzymes or mimics with high specificity for L-alanine and glycine methyl ester could lead to highly efficient and environmentally benign synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Focus |

| Conventional Synthesis | Use of protecting groups (e.g., Boc, Cbz) and coupling agents (e.g., DCC). quimicaorganica.org | Well-established and versatile. | N/A |

| Heterogeneous Nanocatalysis | Magnetic core-shell nanoparticles functionalized with catalytic groups. nih.gov | High efficiency, easy catalyst separation and recycling, mild conditions. nih.gov | Designing catalysts for specific amino acid couplings. |

| Enzymatic Synthesis | Use of natural or engineered enzymes (e.g., peptidases). nih.gov | High stereospecificity, aqueous reaction conditions, environmentally friendly. nih.gov | Enzyme engineering for substrate specificity and improved catalytic efficiency. |

Exploration of New Applications in Advanced Materials Science and Catalysis

The simple dipeptide structure of this compound makes it an ideal building block for advanced materials. The field of peptide-based biomaterials is rapidly expanding, with peptides being used to create functional and biocompatible materials for applications ranging from tissue engineering to drug delivery. nih.govresearchgate.net

In materials science, short peptides can self-assemble into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.netacs.org The L-Alanyl-glycine sequence can be incorporated into larger peptide chains designed to form these structures. The methyl ester group can be used to tune the hydrophobicity of the molecule, influencing the critical concentration for self-assembly and the mechanical properties of the resulting material. Future research will likely focus on incorporating this dipeptide into multidomain peptides that combine structural motifs with bioactive sequences (e.g., cell-adhesion motifs like RGD) to create sophisticated biomaterials for regenerative medicine. nih.govrsc.org

In catalysis, dipeptides themselves can act as organocatalysts. For instance, the Serine-Histidine dipeptide has been investigated for its ability to catalyze hydrolysis reactions, mimicking the active sites of serine proteases. researchgate.net While the catalytic activity of simple dipeptides is often modest compared to enzymes, they provide a fundamental starting point for designing more complex and efficient artificial enzymes. researchgate.net The L-Alanyl-glycine backbone could be functionalized with catalytic residues to explore its potential in promoting specific organic reactions, such as asymmetric aldol (B89426) or Michael additions.

Deeper Mechanistic and Computational Studies of its Reactivity

A thorough understanding of the reactivity and conformational landscape of this compound is crucial for predicting its behavior and designing new applications. Ab initio and other computational methods are powerful tools for investigating molecular properties at a level of detail that is often inaccessible experimentally.

Future computational studies will likely focus on several key areas. Firstly, modeling the reaction mechanisms of its synthesis and degradation (hydrolysis) can provide insights into transition states and activation energies. researchgate.net For example, quantum mechanical calculations have been used to compare the energetic barriers of aminolysis and hydrolysis in enzyme-catalyzed peptide synthesis, revealing why one reaction is favored over the other. nih.gov Similar studies on the non-catalyzed or organocatalyzed reactions involving this compound could guide the development of more efficient synthetic and catalytic systems.

Secondly, computational analysis can elucidate the non-covalent interactions that govern its conformational preferences and its role in larger molecular assemblies. Studies on dipeptide-formaldehyde dimers have quantified the hydrogen bonding interactions that stabilize specific conformations. researchgate.net The presence of the C-terminal ester group, as opposed to a more traditional amide, is known to influence hydrogen-bonding capabilities and can lead to "end-fraying" effects in larger peptide structures. rsc.org Deeper computational analysis of how the methyl ester group in this compound affects local peptide folding and intermolecular interactions is a key area for future research.

| Computational Focus Area | Objective | Methodology Examples | Key Insights |

| Reaction Mechanisms | To understand the pathways and energetics of formation and hydrolysis. nih.govresearchgate.net | Density Functional Theory (DFT), Ab initio calculations (e.g., HF/SCF). researchgate.net | Activation energy barriers, transition state geometries, catalytic effects. nih.gov |

| Conformational Analysis | To determine stable conformers and barriers to interconversion. nih.gov | Discrete Path Sampling, Molecular Dynamics (MD) simulations. nih.gov | Relative free energies of conformers, influence of peptide bonds (cis/trans). nih.gov |

| Intermolecular Interactions | To quantify the non-covalent forces governing self-assembly and recognition. researchgate.net | Ab initio calculations on dimer systems, Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net | Hydrogen bond distances and angles, stabilization energies. researchgate.net |

Integration into Supramolecular Chemistry and Self-Assembly Systems

The future of this compound is intrinsically linked to its potential as a component in supramolecular chemistry. The ability of molecules to spontaneously organize into larger, functional structures through non-covalent interactions is a cornerstone of modern materials science and nanotechnology. acs.org

The inherent chirality and the presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O groups) in the L-Alanyl-glycine backbone make it an excellent candidate for directed self-assembly. Crystal structure analysis of similar dipeptides, such as Glycyl-L-Alanine hydroiodide, reveals layered supramolecular arrangements stabilized by extensive networks of hydrogen bonds. nih.gov Future work will involve designing systems where this compound or its derivatives are programmed to form specific architectures.

This could involve its use as a "linker" in metal-organic frameworks (MOFs) or as a component of peptide amphiphiles, where a hydrophobic tail is attached to the dipeptide headgroup. nih.gov Such molecules can self-assemble in water to form micelles, vesicles, or nanofibers with applications in drug delivery and bio-imaging. researchgate.net The dynamic nature of these self-assembled systems, including their stability and molecular exchange rates, is a critical area of emerging research that will be essential for creating responsive or "smart" materials. acs.org By precisely controlling the molecular design, researchers aim to create novel materials where the predictable self-assembly of simple building blocks like this compound leads to complex functions.

Q & A

Q. What synthetic routes are recommended for (S)-Methyl 2-(2-aminopropanamido)acetate, and what parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via esterification of (S)-2-(2-aminopropanamido)acetic acid (CAS 687-69-4) using methanol under acidic catalysis. Key parameters include:

- Reaction Time : Prolonged reaction times (>12 hours) improve esterification efficiency.

- Temperature : Optimal yields are achieved at 60–70°C to avoid decomposition.

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for the amine group prevents side reactions .

Purification often involves thin-layer chromatography (TLC) with mobile phases such as dichloromethane/methanol (8:1 or 4:1), as demonstrated in similar peptidomimetic syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDOD) can confirm stereochemistry and functional groups. For example, δ = 1.44–1.47 ppm (doublets for methyl groups) and 3.75–4.64 ppm (protons adjacent to ester/amide bonds) are critical markers .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] = 462.1752) validates molecular composition .

- X-ray Crystallography : Single-crystal analysis (R factor = 0.037) resolves absolute configuration, as shown in structurally related esters .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations optimize transition states for amide bond formation. Parameters include:

- Charge Distribution : Electrophilicity of the carbonyl carbon (calculated via Mulliken charges).

- Steric Effects : Spatial hindrance from the methyl ester group affects coupling efficiency.

Experimental validation using NMR (δ = 14.98–16.26 ppm) monitors phosphonate intermediates in related reactions .

Q. What strategies resolve conflicting data on stereochemical stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 5.5 and 7.4 (LogD = 0.92–0.93 suggests moderate stability) .

- Circular Dichroism (CD) : Detects conformational changes in the (S)-configuration under acidic/basic conditions.

- Isotopic Labeling : -labeled analogs track hydrolysis pathways .

Q. What advanced techniques study interactions with biological targets like enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K values) with proteases or receptors.

- Cryo-Electron Microscopy (cryo-EM) : Resolves binding modes in enzyme-substrate complexes, as seen in studies of structurally similar esters .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions .

Handling and Storage

Q. What are best practices for storing this compound to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

- Light Exposure : Use amber vials to avoid photodegradation.

- Moisture Control : Desiccants (e.g., silica gel) maintain dryness in storage containers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Replicate Conditions : Reproduce reactions using identical reagents (e.g., Boc-protected intermediates) and TLC mobile phases .

- Statistical Analysis : Apply ANOVA to compare yields across batches and identify outlier variables (e.g., trace moisture).

- Scale-Up Studies : Pilot reactions (1 mmol to 100 mmol) reveal scalability challenges, such as exothermic side reactions .

Future Research Directions

- Biodegradation Pathways : Investigate environmental persistence using LC-MS/MS to identify breakdown products.

- Polymer Applications : Explore copolymerization with acrylates for drug-eluting materials, leveraging ester reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.